3-[(Propan-2-yl)amino]propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Propan-2-yl)amino]propanoic acid hydrochloride is an organic compound with the molecular formula C6H13NO2·HCl It is a hydrochloride salt of 3-[(Propan-2-yl)amino]propanoic acid, which is characterized by the presence of an amino group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Propan-2-yl)amino]propanoic acid hydrochloride typically involves the reaction of 3-chloropropanoic acid with isopropylamine. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the isopropylamino group. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are carefully monitored to maintain consistency in product quality. The final product is often purified through recrystallization or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-[(Propan-2-yl)amino]propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acids.
Scientific Research Applications
3-[(Propan-2-yl)amino]propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(Propan-2-yl)amino]propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-(aminomethyl)propanoic acid
- 3-[(3-Amino-4-methylamino)benzoyl]pyridine-2-ylamino propanoic acid
Uniqueness
3-[(Propan-2-yl)amino]propanoic acid hydrochloride is unique due to its specific structural features, such as the isopropylamino group attached to the propanoic acid backbone. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-(propan-2-ylamino)propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-5(2)7-4-3-6(8)9;/h5,7H,3-4H2,1-2H3,(H,8,9);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POJNXQNJAZSORH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.